trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride
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Overview
Description
trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride: is a chemical compound with the molecular formula C11H15N. It is a cyclopropane derivative featuring a phenyl group and two methyl groups attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems and continuous flow reactors to optimize yield and purity. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and temperature control.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the context of its interactions with biological targets .
Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
trans-2-Phenylcyclopropylamine: Similar structure but lacks the dimethyl groups.
(+)-Tranylcypromine: A well-known monoamine oxidase inhibitor with a similar cyclopropane structure.
D-Tranylcypromine: Another stereoisomer of tranylcypromine with similar biological activity.
Uniqueness: trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride is unique due to the presence of the dimethyl groups, which can influence its reactivity and interaction with biological targets. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity .
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)9(10(11)12)8-6-4-3-5-7-8;/h3-7,9-10H,12H2,1-2H3;1H/t9-,10-;/m1./s1 |
InChI Key |
CMSAGRTYXHXKPZ-DHTOPLTISA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1N)C2=CC=CC=C2)C.Cl |
Canonical SMILES |
CC1(C(C1N)C2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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